(2R,3S,4R,5R)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-YL)-6-hydroxytetrahydro-2H-pyran-3-YL acetate
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Overview
Description
(2R,3S,4R,5R)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-YL)-6-hydroxytetrahydro-2H-pyran-3-YL acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzyloxy, dioxoisoindolinyl, and hydroxytetrahydropyran, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-YL)-6-hydroxytetrahydro-2H-pyran-3-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyran ring, followed by the introduction of benzyloxy and dioxoisoindolinyl groups through selective functionalization reactions. Common reagents used in these steps include benzyl alcohol, phthalic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-YL)-6-hydroxytetrahydro-2H-pyran-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxoisoindolinyl group can be reduced to form amines or other reduced derivatives.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzyloxy ketones, while reduction of the dioxoisoindolinyl group may produce benzyloxy amines.
Scientific Research Applications
(2R,3S,4R,5R)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-YL)-6-hydroxytetrahydro-2H-pyran-3-YL acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-YL)-6-hydroxytetrahydro-2H-pyran-3-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and dioxoisoindolinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-YL)-6-hydroxytetrahydro-2H-pyran-3-YL acetate: shares similarities with other benzyloxy and dioxoisoindolinyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C30H29NO8 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(1,3-dioxoisoindol-2-yl)-6-hydroxy-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C30H29NO8/c1-19(32)38-26-24(18-36-16-20-10-4-2-5-11-20)39-30(35)25(27(26)37-17-21-12-6-3-7-13-21)31-28(33)22-14-8-9-15-23(22)29(31)34/h2-15,24-27,30,35H,16-18H2,1H3/t24-,25-,26-,27-,30?/m1/s1 |
InChI Key |
PEAZGOSZSCYFRX-ZRECQIAMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)O)COCC5=CC=CC=C5 |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)O)COCC5=CC=CC=C5 |
Origin of Product |
United States |
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